molecular formula C6H6BrClN2O B1463272 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride CAS No. 1217862-80-0

2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride

Cat. No.: B1463272
CAS No.: 1217862-80-0
M. Wt: 237.48 g/mol
InChI Key: VYEIQDMNXCCJPI-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride is a useful research compound. Its molecular formula is C6H6BrClN2O and its molecular weight is 237.48 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride has been utilized in various chemical syntheses, leading to compounds with potential biological activities. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized using a reaction that involved a pyrazole carbonyl chloride component. These compounds exhibited notable insecticidal and fungicidal activities, suggesting their potential in agricultural applications (Zhu et al., 2014). Additionally, a similar compound, 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid, was synthesized, and its structure determined using crystallography, providing insights into the molecular configurations of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Antioxidant and Antimicrobial Properties

Compounds derived from pyrazole carbonyl chloride have shown promising results in antioxidant and antimicrobial studies. For example, new 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl amide derivatives and some pyrazole-based heterocycles demonstrated significant inhibitory antioxidant activity (Sallam, Elgubbi, & El‐Helw, 2020). Similarly, novel 2,4-disubstituted thiazole derivatives containing substituted pyrazole moiety exhibited significant antibacterial activity against various bacterial strains, indicating their potential in medical applications (Vijesh et al., 2010).

Catalysis and Chemical Reactivity

The structure of pyrazole carbonyl chloride derivatives has been explored for its potential in catalysis and chemical reactivity. For instance, ruthenium(II) complexes of 2,6-di(1H-pyrazol-3-yl)pyridine derivatives have been studied for their activity towards transfer hydrogenation, showcasing their utility in catalytic processes (Roberts & Halcrow, 2016). Additionally, the synthesis of 2,2-di(pyrazol-1-yl)enones via the coupling of pyrazoles and acylbromoacetylenes has been documented, providing new pathways for the creation of bidentate chelating ligands and drug design building blocks (Gotsko et al., 2018).

Biochemical Analysis

Biochemical Properties

2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceutical and biologically active compounds . This compound interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for enzymes involved in the synthesis of pyrazole derivatives, which are known for their therapeutic potential . The interactions between this compound and biomolecules are primarily driven by its brominated pyrazole ring, which can form hydrogen bonds and other non-covalent interactions with active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The brominated pyrazole ring of this compound can bind to the active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in the conformation of the enzyme, affecting its catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the effects of this compound on cellular function can persist, although the extent of these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of pyrazole derivatives, thereby influencing the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments or tissues . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the concentration and availability of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its biochemical effects . The activity and function of this compound are closely linked to its subcellular localization, as this determines its interactions with specific biomolecules and cellular structures .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEIQDMNXCCJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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